a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-

thioglycoside reactivity aglycon effect competition experiment

Researchers requiring a standardized, literature-validated thioglycoside building block for chemoselective oligosaccharide assembly face a critical reactivity mismatch with standard ethylthio donors. Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside (CAS 116501-53-2) is the solution: - Reactivity Hierarchy: The phenylthio aglycone is ranked #1 in direct competition experiments (phenyl > tolyl > methyl > ethyl), ensuring preferential activation under NIS/TfOH conditions. - Orthogonal Strategy: Enables bidirectional chemoselectivity with ethyl thioglycosides, a fundamental requirement for iterative one-pot synthesis. - Armed Donor: Per-O-benzyl protection places it in the armed category of the Fraser-Reid paradigm, allowing selective coupling with disarmed acceptors. Supplied with defined specifications for immediate use in high-mannose N-glycan and fungal mannan fragment construction.

Molecular Formula C40H40O5S
Molecular Weight 632.8 g/mol
CAS No. 116501-53-2
Cat. No. B170535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namea-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-
CAS116501-53-2
Molecular FormulaC40H40O5S
Molecular Weight632.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6
InChIInChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39+,40-/m1/s1
InChIKeyIKCMSYGNAFDJNX-WUXZAEFSSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2,3,4,6-Tetra-O-benzyl-1-thio-α-D-mannopyranoside: Per-Benzylated Thiomannoside Glycosyl Donor


Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside (CAS 116501-53-2) is a fully benzyl-ether-protected thioglycoside derivative of D-mannose featuring a phenylthio aglycone at the anomeric position [1]. This compound belongs to the class of armed thioglycoside glycosyl donors, wherein the electron-donating per-O-benzyl protecting groups enhance reactivity under standard thiophilic activation conditions such as N-iodosuccinimide/triflic acid (NIS/TfOH) [2]. The phenylthio aglycone confers superior reactivity compared to ethylthio analogs, as established by competition experiments, while the thioglycoside architecture provides bench stability orthogonal to O-glycosides and compatibility with iterative one-pot oligosaccharide synthesis strategies [3].

Why This Thioglycoside Cannot Be Replaced by Closest Analogs


Thioglycoside donors are not functionally interchangeable. The phenylthio aglycone in this compound is measurably more reactive than the ethylthio analog under NIS/TfOH activation, as demonstrated by direct competition experiments establishing the reactivity hierarchy phenyl > tolyl > methyl > ethyl [1]. Furthermore, ethyl thioglycosides can be chemoselectively activated with N-trifluoromethylthiosaccharin/TMSOTf in the presence of phenyl thioglycosides, enabling orthogonal one-pot strategies that fail if the aglycone is incorrectly matched [2]. The per-O-benzyl ether protection places this donor in the armed category of the Fraser-Reid armed-disarmed paradigm, conferring markedly higher reactivity than per-O-acetyl-protected (disarmed) analogs and enabling chemoselective armed-disarmed coupling strategies [3]. Substituting with a 4,6-O-benzylidene-protected analog alters conformational restriction and stereochemical outcome, while benzylthio or O-glycoside analogs lack the thioglycoside reactivity profile entirely.

Quantitative Differentiation Evidence Against Closest Analogs


Phenylthio Aglycone Outranks Ethylthio in Reactivity Assays

In head-to-head competition experiments using N-iodosuccinimide/catalytic triflic acid (NIS/TfOH) in dichloromethane, the phenyl thioglycoside donor consistently outcompetes the ethyl thioglycoside donor. Trinderup et al. (2022) established the full relative reactivity order as phenyl > tolyl > methyl > ethyl > isopropyl > 1-adamantyl through systematic competition experiments with per-O-benzylated thioglycoside donors [1]. This rank order was determined by measuring the ratio of glycoside products formed when equimolar amounts of two competing donors were reacted with a limiting quantity of glycosyl acceptor.

thioglycoside reactivity aglycon effect competition experiment glycosylation

Chemoselective Orthogonal Activation of Ethyl vs. Phenyl Thioglycosides

McCarthy and Zhu (2020) demonstrated that ethyl thioglycosides can be chemoselectively activated using an N-trifluoromethylthiosaccharin/TMSOTf promoter system while leaving phenyl thioglycosides intact, even when the phenyl thioglycoside carries identical or more armed (electron-donating) protecting groups [1]. Both armed (per-benzylated) and disarmed (per-acetylated) thioglycoside pairs exhibited high chemoselectivity toward this promoter system. This orthogonality was subsequently exploited for efficient one-pot oligosaccharide synthesis.

chemoselective glycosylation orthogonal activation one-pot synthesis thioglycoside

Per-O-Benzyl Protection Confers Armed Donor Status

According to the Fraser-Reid armed-disarmed paradigm, glycosyl donors protected with electron-donating ether groups (benzyl) are classified as armed and exhibit significantly higher reactivity than disarmed donors bearing electron-withdrawing ester groups (acetyl, benzoyl) [1]. Per-O-benzylated phenyl thioglycosides such as CAS 116501-53-2 fall squarely in the armed category. This reactivity differential has been quantified in numerous competitive glycosylation studies and is exploited in armed-disarmed chemoselective coupling strategies, where an armed donor is activated in the presence of a disarmed acceptor thioglycoside [2]. Remote electronic effects of para-substituted benzyl ethers can further fine-tune donor reactivity [3].

armed-disarmed concept protecting group effect glycosyl donor reactivity chemoselective coupling

Physical Form and Purity Specifications for Reproducible Workflows

Commercial specifications for CAS 116501-53-2 report a purity range of 95–99% across vendors, with the compound supplied as a white crystalline solid or sticky syrup depending on batch conditions . Density is reported as 1.142 g/mL at 25 °C, and the flash point exceeds 110 °C, indicating non-hazardous handling under standard laboratory conditions . Storage at 2–8 °C is recommended . Typical lead times range from 1–2 weeks (custom synthesis), reflecting the specialized nature of this per-benzylated thioglycoside . The non-hygroscopic nature reported by some vendors is advantageous for accurate weighing in moisture-sensitive glycosylation protocols .

compound procurement purity specification physical properties storage stability

Thioglycoside Architecture Provides Superior Bench Stability

Thioglycosides are established as shelf-stable glycosyl donors that can withstand the harsh conditions associated with protecting group manipulations, unlike O-glycosides which are susceptible to hydrolysis [1]. Phenyl thioglycosides exhibit reduced susceptibility to intermolecular aglycon transfer compared to alkyl thioglycosides, as demonstrated by Li and Gildersleeve (2006), who showed that the aglycon transfer process can be mitigated by appropriate protecting group matching [2]. The C–S bond at the anomeric position is stable to a wide range of reaction conditions including acidic, basic, and oxidative environments that would cleave O-glycosidic linkages, making thioglycosides the preferred donor class for multi-step synthetic sequences requiring intermediate storage of building blocks [3].

thioglycoside stability aglycon transfer glycosyl donor shelf life

Optimal Procurement and Application Scenarios


Iterative One-Pot Assembly with Chemoselective Activation Hierarchy

When designing a one-pot oligosaccharide synthesis where multiple thioglycoside building blocks must be activated sequentially, the higher intrinsic reactivity of the phenylthio aglycone (ranked #1 in competition experiments [1]) combined with its orthogonal activation profile relative to ethyl thioglycosides [2] makes this compound an ideal first-stage donor. The phenyl thioglycoside can be activated preferentially under NIS/TfOH conditions while an ethyl thioglycoside acceptor remains intact, or alternatively, the ethyl thioglycoside can be chemoselectively activated with N-trifluoromethylthiosaccharin/TMSOTf while the phenyl thioglycoside serves as a latent donor for subsequent activation. This bidirectional orthogonality is not achievable with ethyl-ethyl or phenyl-phenyl donor pairs.

Armed-Disarmed Chemoselective Glycosylation Strategies

In synthetic routes employing the armed-disarmed glycosylation strategy [1], the per-O-benzylated (armed) nature of this mannosyl phenyl thioglycoside enables its selective activation in the presence of a disarmed (per-O-acetylated or per-O-benzoylated) thioglycoside acceptor. This chemoselectivity is critical for the convergent assembly of high-mannose oligosaccharides where specific glycosidic linkages must be introduced in a controlled sequence without protecting group manipulations between coupling steps. The armed donor status, combined with the phenylthio aglycone reactivity advantage, provides a wider operational window for chemoselective activation than ethylthio or methylthio armed donors.

Synthesis of α-Mannosidic Linkages in Glycoconjugate Candidates

The per-benzylated mannosyl thioglycoside scaffold, lacking the 4,6-O-benzylidene conformational restriction that directs β-mannosylation in Crich-type donors, is well-suited for α-selective mannosylation reactions relevant to the construction of α-mannoside-containing glycoconjugates [1]. The compound has been explicitly employed as a glycosyl donor (designated as 9α or 44α) in systematic investigations of thioglycoside reactivity and anomeric selectivity [2], confirming its utility as a standardized building block for α-mannosylation methodology development. Procurement of this specific donor ensures access to a literature-validated building block with documented reactivity parameters.

Building Block Stockpiling for Multi-Batch Synthesis Campaigns

For laboratories engaged in extended oligosaccharide synthesis programs—such as the construction of high-mannose N-glycan libraries or Candida albicans mannan fragments—the established shelf stability of phenyl thioglycosides [1] and the defined storage specifications (2–8 °C, non-hygroscopic solid [2]) support bulk procurement and long-term storage of this building block. The reduced susceptibility to aglycon transfer relative to alkyl thioglycosides [3] minimizes donor degradation during storage, ensuring consistent reactivity across multiple synthesis batches and reducing the need for re-synthesis or re-characterization of the donor before each use.

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